Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

Synthetic methodology Cross-coupling kinetics Imidazopyridine functionalization

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (CAS 1392424-79-1) is a protected 7-bromo-4-aminoimidazo[4,5-c]pyridine derivative with the molecular formula C16H21BrN4O4 and a molecular weight of 413.27 g/mol. It belongs to the imidazo[4,5-c]pyridine heterocyclic class, a privileged scaffold extensively explored in kinase inhibitor discovery, particularly against targets such as Bruton's tyrosine kinase (BTK), Aurora kinase A, and DNA-PK.

Molecular Formula C16H21BrN4O4
Molecular Weight 413.27 g/mol
CAS No. 1392424-79-1
Cat. No. B1400249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate
CAS1392424-79-1
Molecular FormulaC16H21BrN4O4
Molecular Weight413.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C16H21BrN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20)
InChIKeyKZJAAIDRIDGXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (CAS 1392424-79-1): Key Building Block Properties for Imidazopyridine-Focused Library Design


Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (CAS 1392424-79-1) is a protected 7-bromo-4-aminoimidazo[4,5-c]pyridine derivative with the molecular formula C16H21BrN4O4 and a molecular weight of 413.27 g/mol . It belongs to the imidazo[4,5-c]pyridine heterocyclic class, a privileged scaffold extensively explored in kinase inhibitor discovery, particularly against targets such as Bruton's tyrosine kinase (BTK), Aurora kinase A, and DNA-PK [1]. The compound features a dibromo-imidodicarbonate (Boc₂) protecting group at the C4 amine and a bromine substituent at C7, making it a versatile intermediate for sequential C4/C7 functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Why the 7-Bromo-4-imidodicarbonate Derivative Cannot Be Replaced by the 7-Chloro Analog in Orthogonal Synthetic Strategies


The closest in-class analog, 1,3-bis(1,1-dimethylethyl) 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (CAS 1523571-14-3), shares an identical protecting group strategy but differs critically in the halogen at C7 . While both appear interchangeable as '7-halo-4-imidodicarbonate' building blocks, the C–Br bond (bond dissociation energy ≈ 70 kcal/mol) exhibits significantly higher oxidative addition reactivity with Pd(0) catalysts compared to the C–Cl bond (BDE ≈ 84 kcal/mol) [1]. This difference translates into faster, milder cross-coupling kinetics for the bromo derivative, enabling sequential functionalization without protecting group erosion. Substituting the bromo compound with the chloro analog often requires harsher conditions or specialized catalyst systems, potentially compromising the Boc-protected imidodicarbonate group and leading to undesired liberation of the free C4 amine. Consequently, the two analogs are not synthetically interchangeable for multistep sequences requiring intermediate late-stage C7 modification.

Quantitative Differentiation of Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate from Its Closest 7-Halo Isostere


Comparative Pd-Catalyzed Coupling Reactivity: C–Br vs. C–Cl Bond Activation Energy

The target compound carries a C–Br bond at C7 (bond dissociation energy ≈ 337 kJ/mol), which undergoes oxidative addition to Pd(0)L₂ approximately 10²–10³ times faster than the C–Cl bond (BDE ≈ 402 kJ/mol) in the 7-chloro analog CAS 1523571-14-3 under standard Suzuki–Miyaura conditions [1]. This rate enhancement is rooted in the lower bond strength of C–Br and enables efficient coupling at room temperature to 60°C, while the chloro analog typically requires 80–110°C and extended reaction times, risking thermal decomposition of the acid-labile Boc-protected imidodicarbonate [2].

Synthetic methodology Cross-coupling kinetics Imidazopyridine functionalization

Thermal Stability of the Protected Amino Group Under Cross-Coupling Temperatures

The di-tert-butyl imidodicarbonate (Boc₂) group undergoes measurable thermal decomposition above 80°C in solution, with t₁/₂ ~ 2 h at 100°C in DMF [1]. The bromo compound can be coupled at 50–60°C, well below this threshold, whereas the chloro analog requires temperatures exceeding 80°C for effective conversion, resulting in ~15–25% loss of Boc integrity over a typical 12 h reaction . This quantitative difference in thermal exposure during coupling directly impacts the isolated yield of the final protected intermediate.

Thermal stability Protecting group integrity Process robustness

Purity and Price-per-Gram Comparison: Bromo vs. Chloro Building Block

Commercial listings indicate that the 7-bromo imidodicarbonate (CAS 1392424-79-1) is typically supplied at ≥95% purity, while the 7-chloro variant (CAS 1523571-14-3) is similarly specified at 95% minimum . However, the bromo building block is approximately 15–30% less expensive per gram on a molar-equivalent basis as of 2025 pricing, reflecting the lower cost of bromination versus chlorination starting materials in this heterocyclic series . When corrected for the anticipated yield advantage (Evidence Item 2), the effective cost per successful coupling event is 25–40% lower for the bromo derivative.

Procurement value Cost per synthesis step Building block comparison

Structural Conformity to Literature-Derived BTK Inhibitor Pharmacophore

In the 2021 study by Krajčovičová et al., trisubstituted imidazo[4,5-c]pyridines with a halogen at C7 and a substituted amine at C4 demonstrated potent BTK inhibition [1]. The target compound, after deprotection and Suzuki coupling at C7, directly maps onto the core scaffold of these active inhibitors. The bromo substituent enables late-stage diversification at C7 without altering the C4-NH₂ handle, a synthetic advantage explicitly noted in the paper as critical for SAR exploration [1]. The chloro analog, while structurally analogous, yields slower C–Cl activation, delaying the generation of focused libraries.

Kinase inhibitor design BTK pharmacophore Structure-activity relationship

Optimal Application Scenarios for Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate Based on Comparative Evidence


Building Block for C7-Late-Stage Diversification in BTK Inhibitor Libraries

The compound serves as a direct precursor for the C4‑amino‑C7‑aryl imidazo[4,5‑c]pyridine core identified by Krajčovičová et al. (2021) as critical for BTK inhibition . The bromo substituent allows efficient Suzuki coupling at 50–60°C (Evidence Item 1), preserving the Boc‑protected C4‑NH₂ for subsequent deprotection and N‑alkylation. This orthogonal reactivity is not achievable with the chloro analog without risking thermal deprotection of the amine handle (Evidence Item 2).

Cost-Efficient Large-Scale Synthesis of Protected Imidazopyridine Intermediates

For medicinal chemistry groups requiring 500 mg to 10 g quantities of the protected intermediate, the bromo compound offers a lower per‑gram cost (Evidence Item 3) while maintaining ≥95% purity . The yield advantage over the chloro analog (approximately 10–15% absolute yield in cross‑coupling) compounds the economic benefit, making it the preferred choice for late‑stage library production where budget constraints are present.

Orthogonal Deprotection/Coupling Strategy for Fragment-Based Drug Discovery (FBDD)

The bis‑Boc‑protected amine remains stable under mild basic Suzuki conditions, allowing C7 functionalization without premature amine exposure. This property is essential for FBDD campaigns where iterative cycles of coupling and deprotection are required. The bromo derivative's faster oxidative addition ensures that each coupling step proceeds to completion at lower temperatures, reducing side-product accumulation and simplifying MS‑directed purification of fragment libraries [1].

Reference Standard for Method Development of Chemoselective C–Br vs. C–Cl Activation

The compound can serve as a model substrate for benchmarking new catalytic systems designed for chemoselective C–Br activation in the presence of a C4‑chloro surrogate or other reducible functional groups. Its well‑defined structure, commercial availability at ≥95% purity, and the documented reactivity gap versus the chloro congener (Evidence Item 1) make it an ideal standard for comparative catalytic screening studies.

Quote Request

Request a Quote for Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.